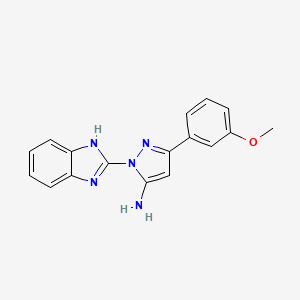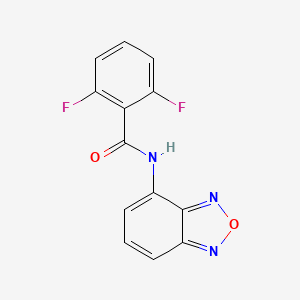piperazino]carbonyl}-3,7-dimethylfuro[2,3-F][1]benzofuran-2-YL)methanone](/img/structure/B11061712.png)
[4-(2-Hydroxyethyl)piperazino](6-{[4-(2-hydroxyethyl)piperazino]carbonyl}-3,7-dimethylfuro[2,3-F][1]benzofuran-2-YL)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines piperazine and benzofuran moieties, which may contribute to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone typically involves multi-step organic reactions. The process begins with the preparation of the furobenzofuran core, followed by the introduction of the piperazine groups. Key reaction conditions include the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to achieve large-scale production while maintaining high quality and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
Chemistry
In chemistry, 4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
In medicine, the compound’s potential therapeutic properties are explored, including its ability to modulate biological pathways and its efficacy in treating specific diseases.
Industry
Industrially, the compound can be used in the development of new materials, pharmaceuticals, and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, target specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperazine and benzofuran derivatives, which may share structural features and chemical properties.
Uniqueness
What sets 4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone apart is its unique combination of functional groups, which may confer distinct reactivity and biological activity compared to its analogs.
Conclusion
4-(2-Hydroxyethyl)piperazinopiperazino]carbonyl}-3,7-dimethylfuro2,3-Fbenzofuran-2-YL)methanone is a compound of significant interest due to its complex structure and potential applications across various scientific disciplines. Further research into its synthesis, reactivity, and applications will continue to uncover its full potential.
Properties
Molecular Formula |
C26H34N4O6 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
[2-[4-(2-hydroxyethyl)piperazine-1-carbonyl]-3,7-dimethylfuro[2,3-f][1]benzofuran-6-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H34N4O6/c1-17-19-15-22-20(18(2)24(36-22)26(34)30-9-5-28(6-10-30)12-14-32)16-21(19)35-23(17)25(33)29-7-3-27(4-8-29)11-13-31/h15-16,31-32H,3-14H2,1-2H3 |
InChI Key |
GZPICSAPORXTNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)OC(=C3C)C(=O)N4CCN(CC4)CCO)C(=O)N5CCN(CC5)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-N~2~-(2-methylphenyl)-4-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11061633.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]ethanol](/img/structure/B11061634.png)
![3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide](/img/structure/B11061638.png)

![2-Amino-1-(3,5-dichlorophenyl)-2',5-dioxo-1'-prop-2-YN-1-YL-1',2',5,7-tetrahydro-1H-spiro[furo[3,4-B]pyridine-4,3'-indole]-3-carbonitrile](/img/structure/B11061655.png)
![N-[2-(morpholin-4-ylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B11061658.png)
![6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B11061673.png)

![(4Z)-5-methyl-4-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-2-(1H-tetrazol-5-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11061683.png)
![1-(3-Chlorophenyl)-N-[(4-chlorophenyl)methyl]-1,2,3-triazole-4-carboxamide](/img/structure/B11061691.png)
![2,4-Diamino-5-(2,5-dimethoxyphenyl)-8-methoxy-5H-chromeno[2,3-B]pyridin-3-YL cyanide](/img/structure/B11061692.png)
![4-(4-{[(2-methylphenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11061706.png)
![6-(3-methoxyphenyl)-1,3,9,11-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-2(7),10,12,14,16-pentaene-4,8-dione](/img/structure/B11061707.png)

